molecular formula C13H14F3N3O3 B3073650 3-(2-Isopropyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid CAS No. 1018127-01-9

3-(2-Isopropyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid

Cat. No.: B3073650
CAS No.: 1018127-01-9
M. Wt: 317.26 g/mol
InChI Key: YAHUOXMBYNGVET-UHFFFAOYSA-N
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Description

3-(2-Isopropyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid is a pyrazolo[3,4-b]pyridine derivative characterized by:

  • Position 2: Isopropyl group (-CH(CH₃)₂).
  • Position 4: Trifluoromethyl (-CF₃) substituent.
  • Position 7: Propanoic acid (-CH₂CH₂COOH) side chain.

These modifications significantly influence physicochemical properties and biological activity .

Properties

IUPAC Name

3-[6-oxo-2-propan-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O3/c1-7(2)19-6-8-9(13(14,15)16)5-10(20)18(12(8)17-19)4-3-11(21)22/h5-7H,3-4H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHUOXMBYNGVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C(=CC(=O)N(C2=N1)CCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Isopropyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-Isopropyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-Isopropyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and anti-viral activities.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(2-Isopropyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural analogs and their properties:

Compound Name (CAS) Position 2 Position 4 Molecular Formula Molecular Weight Purity Source (Evidence ID)
3-[4-(Difluoromethyl)-2-isopropyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl]propanoic acid (1018164-22-1) Isopropyl Difluoromethyl (-CHF₂) C₁₃H₁₅F₂N₂O₃ 288.27 95%
3-[6-Oxo-2-propyl-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid (1018165-97-3) Propyl Trifluoromethyl (-CF₃) C₁₃H₁₄F₃N₃O₃ 317.27 95%
3-[2-Cyclopentyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid (1018127-13-3) Cyclopentyl Trifluoromethyl (-CF₃) C₁₆H₁₈F₃N₃O₃ 343.31 95%
3-(2-Isopropyl-4-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid (1018163-91-1) Isopropyl Methyl (-CH₃) C₁₃H₁₇N₃O₃ 263.29 95%
3-[4-(Difluoromethyl)-2-propyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl]propanoic acid (1018126-85-6) Propyl Difluoromethyl (-CHF₂) C₁₃H₁₅F₂N₃O₃ 299.27 97%

Key Observations

Impact of Fluorinated Groups :

  • Trifluoromethyl (-CF₃) : Increases molecular weight and lipophilicity compared to difluoromethyl (-CHF₂) or methyl (-CH₃). For example, replacing -CHF₂ with -CF₃ in the 4-position raises molecular weight by ~29 Da (e.g., 288.27 vs. 317.27) .
  • Electron-Withdrawing Effects : The -CF₃ group enhances metabolic stability and binding affinity in medicinal chemistry applications .

Alkyl Substituents at Position 2: Isopropyl vs. For instance, the isopropyl analog (CAS 1018163-91-1) has a lower molecular weight (263.29) than the propyl analog (CAS 1018165-97-3, 317.27) due to the absence of fluorine . Cyclopentyl: Larger substituents like cyclopentyl (CAS 1018127-13-3) significantly increase molecular weight (343.31) and may alter pharmacokinetic profiles .

Purity and Commercial Availability :

  • Analogs with -CF₃ or -CHF₂ groups are typically available at 95–97% purity, indicating their relevance in industrial and research settings .

Biological Activity

3-(2-Isopropyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities. The structural formula can be represented as follows:

C14H17F3N3O3\text{C}_{14}\text{H}_{17}\text{F}_3\text{N}_3\text{O}_3

This compound is characterized by the presence of a trifluoromethyl group and an isopropyl moiety, which significantly influence its biological interactions.

1. Enzyme Inhibition

One of the notable biological activities of this compound is its role as an inhibitor of succinate dehydrogenase (SDH), an enzyme critical in the citric acid cycle. By binding to the active site of SDH, it disrupts normal enzymatic function, leading to alterations in cellular respiration and energy metabolism. This inhibition can have downstream effects on cellular signaling pathways and metabolic processes, potentially making it useful in cancer therapy or metabolic disorders.

3. Antitumor Potential

Preliminary investigations into the antitumor activity of pyrazolo[3,4-b]pyridine derivatives suggest that they may inhibit tumor cell proliferation. Compounds with similar structures have been evaluated for their effects on human tumor cell lines, showing promising results in inhibiting growth and inducing apoptosis .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Interaction : As mentioned earlier, the compound acts as an inhibitor for key metabolic enzymes.
  • Cell Signaling Modulation : It may influence various signaling pathways by interacting with proteins involved in cellular responses to stimuli.

Research Findings and Case Studies

A review of literature reveals several studies highlighting the biological activities of pyrazolo[3,4-b]pyridine derivatives:

Study ReferenceBiological ActivityFindings
Enzyme InhibitionDemonstrated inhibition of SDH activity leading to altered metabolism.
AntimicrobialExhibited significant antimicrobial activity against key pathogens.
AntitumorShowed potential in inhibiting tumor cell growth in vitro.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Isopropyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Isopropyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid

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